molecular formula C22H21N5O2S B2922621 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide CAS No. 852376-69-3

2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide

Cat. No.: B2922621
CAS No.: 852376-69-3
M. Wt: 419.5
InChI Key: FNWURNLKXWXMTP-UHFFFAOYSA-N
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Description

2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide is a useful research compound. Its molecular formula is C22H21N5O2S and its molecular weight is 419.5. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as 2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(2-phenylethyl)acetamide, is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . The primary targets of these compounds are often enzymes, such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .

Mode of Action

The compound interacts with its targets through specific interactions facilitated by its hydrogen bond accepting and donating characteristics . This allows the compound to form specific interactions with different target receptors, thereby inhibiting their activity . For instance, in the case of anticancer activity, some derivatives of this class have been found to induce apoptosis in cancer cells through dual inhibition of PARP-1 and EGFR .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For example, inhibition of enzymes like carbonic anhydrase can disrupt ion transport and fluid balance in cells, while inhibition of cholinesterase can affect neurotransmission . In the context of anticancer activity, the compound’s inhibition of PARP-1 and EGFR can disrupt DNA repair pathways and cell proliferation signals, respectively .

Result of Action

The compound’s action can result in various molecular and cellular effects depending on the target. For example, inhibition of enzyme activity can lead to changes in cellular processes regulated by these enzymes . In the case of anticancer activity, the compound has been found to induce apoptosis in cancer cells, upregulate pro-apoptotic genes like P53 and Bax, and downregulate anti-apoptotic genes like Bcl2 .

Properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c1-29-18-9-7-17(8-10-18)22-25-24-19-11-12-21(26-27(19)22)30-15-20(28)23-14-13-16-5-3-2-4-6-16/h2-12H,13-15H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWURNLKXWXMTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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